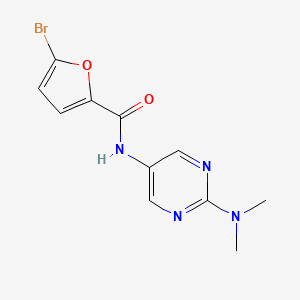

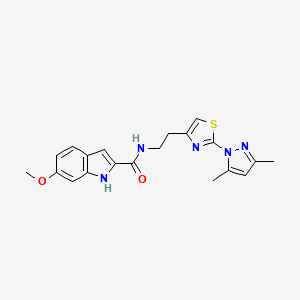

5-溴-N-(2-(二甲基氨基)嘧啶-5-基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “5-bromo-N-(2-(dimethylamino)pyrimidin-5-yl)furan-2-carboxamide” belongs to the class of organic compounds known as 2-furanilides . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .

Synthesis Analysis

The synthesis of this compound involves rapid nucleophilic displacement reactions of 5-bromopyrimidine with nucleophiles under microwave irradiation . 5-Bromopyrimidine undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Molecular Structure Analysis

The molecular structure of this compound includes a furan ring that is substituted at the 2-position with an anilide . The compound has free spectra: 1 NMR, 1 FTIR, and 2 MS (GC) .Chemical Reactions Analysis

The compound undergoes rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . It also undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 74-81 °C . Its empirical formula is C6H8BrN3 and it has a molecular weight of 202.05 .科学研究应用

抗原生动物药剂

Ismail 等人 (2004) 的一项研究重点关注了双阳离子咪唑并[1,2-a]吡啶和四氢咪唑并[1,2-a]吡啶的合成,用作抗原生动物药剂。这些化合物,包括由 5-溴-N-(2-(二甲氨基)嘧啶-5-基)呋喃-2-甲酰胺合成的衍生物,表现出很强的 DNA 亲和力,并对原生动物感染(包括布氏锥虫和恶性疟原虫)表现出显着的体外和体内活性 (Ismail 等人,2004)。

杂环合成

Madkour 等人 (2009) 探索了烯胺腈部分在杂环合成中的合成实用性,其中包括使用 5-溴-N-(2-(二甲氨基)嘧啶-5-基)呋喃-2-甲酰胺的衍生物。这项研究强调了这些化合物在合成新型噻吩嘧啶中的作用 (Madkour 等人,2009)。

抗菌活性

Abdel-Rahman 等人 (2002) 由 5-乙酰基-3-氨基-4-芳基-6-甲基噻吩并[2,3-b]吡啶-2-甲酰胺合成了新型吡啶并噻吩嘧啶和吡啶并噻吩三嗪。这些与 5-溴-N-(2-(二甲氨基)嘧啶-5-基)呋喃-2-甲酰胺相关的化合物经过测试,以了解其抗菌活性,展示了其在对抗微生物感染方面的潜力 (Abdel-Rahman、Bakhite 和 Al-Taifi,2002)。

N-[5-(2-呋喃基)-2-甲基-4-氧代-4H-噻吩并[2,3-d]嘧啶-3-基]-甲酰胺的合成

Chambhare 等人 (2003) 对系列 N-[5-(2-呋喃基)-2-甲基-4-氧代-4H-噻吩并[2,3-d]嘧啶-3-基]-甲酰胺和 3-取代-5-(2-呋喃基)-2-甲基-3H-噻吩并[2,3-d]嘧啶-4-酮的合成进行了研究。这些化合物表现出显着的抗菌和抗分枝杆菌活性,突出了它们作为抗菌剂的潜在用途 (Chambhare、Khadse、Bobde 和 Bahekar,2003)。

钯催化的环化

Jiang 等人 (2014) 讨论了溴代丙烯酰胺与异腈进行钯催化的环化以产生取代的 2,5-二亚氨基呋喃的新方法。该过程与 5-溴-N-(2-(二甲氨基)嘧啶-5-基)呋喃-2-甲酰胺等化合物的合成相关,并强调了它们在有机合成中的用途 (Jiang、Yin、Li、Liu、Zhao 和 Wu,2014)。

DNA 序列识别

Swalley 等人 (1996) 探索了吡咯-咪唑多酰胺在 DNA 序列识别中的应用。这项研究与理解 5-溴-N-(2-(二甲氨基)嘧啶-5-基)呋喃-2-甲酰胺的衍生物如何用于 DNA 序列识别和结合相关 (Swalley、Baird 和 Dervan,1996)。

弗雷奥霉素的放大剂

Kowalewski 等人 (1981) 研究了未融合杂双环作为弗雷奥霉素的放大剂,包括具有二甲氨基和/或二甲氨基乙氨基取代基的 4,5'-联吡啶,它们与 5-溴-N-(2-(二甲氨基)嘧啶-5-基)呋喃-2-甲酰胺相关。这项研究提供了对这些化合物在增强弗雷奥霉素功效中的潜在用途的见解 (Kowalewski、Strekowski、Szajda、Walenciak 和 Brown,1981)。

安全和危害

The compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water if in contact, and wearing protective gloves/clothing/eye protection/face protection .

属性

IUPAC Name |

5-bromo-N-[2-(dimethylamino)pyrimidin-5-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN4O2/c1-16(2)11-13-5-7(6-14-11)15-10(17)8-3-4-9(12)18-8/h3-6H,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFHBFBQFPVNPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=N1)NC(=O)C2=CC=C(O2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Boc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid](/img/structure/B2688152.png)

![2-(4-chlorophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2688155.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2688156.png)

![5-Fluoro-2-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2688158.png)

![2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2688163.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2688164.png)

![N-(tert-butyl)-2-[2-(hydroxyimino)-2-(4-methylphenyl)ethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B2688171.png)

![4-(2-((2-Cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2688174.png)